3-Chloro-2-(2-methylpropoxy)pyridin-4-OL
Overview
Description
3-Chloro-2-(2-methylpropoxy)pyridin-4-OL is a chemical compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 . This compound is part of the pyridin-4-ol family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2-methylpropoxy)pyridin-4-OL typically involves the reaction of 3-chloropyridin-4-ol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(2-methylpropoxy)pyridin-4-OL undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Products include substituted pyridin-4-ol derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include alcohols or amines.
Scientific Research Applications
3-Chloro-2-(2-methylpropoxy)pyridin-4-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2-methylpropoxy)pyridin-4-OL involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . It can form covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-ol: Similar in structure but reacts differently due to the position of the hydroxyl group.
Pyridin-3-ol: Similar in structure but has different reactivity due to the position of the hydroxyl group.
Pentafluoropyridine: Similar in reactivity but has different substituents.
Uniqueness
3-Chloro-2-(2-methylpropoxy)pyridin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other pyridin-4-ol derivatives .
Properties
IUPAC Name |
3-chloro-2-(2-methylpropoxy)-1H-pyridin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-6(2)5-13-9-8(10)7(12)3-4-11-9/h3-4,6H,5H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVTUHKVCMVBRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C(=O)C=CN1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701266012 | |
Record name | 4-Pyridinol, 3-chloro-2-(2-methylpropoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701266012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1881293-61-3 | |
Record name | 4-Pyridinol, 3-chloro-2-(2-methylpropoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1881293-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinol, 3-chloro-2-(2-methylpropoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701266012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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